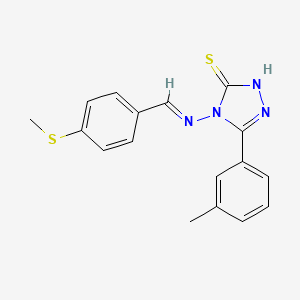![molecular formula C20H22Cl2N4O B12043035 2-(4-benzyl-1-piperazinyl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12043035.png)
2-(4-benzyl-1-piperazinyl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a hydrazide derivative with the chemical formula C23H27Cl2N5O.
- It features a piperazine ring (4-benzyl-1-piperazinyl) and an acetohydrazide group.
- The E-isomer of the double bond in the phenylmethylidene moiety contributes to its stereochemistry.
- While specific applications and properties may vary, this compound has attracted interest due to its potential biological activities.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves multiple steps. One common approach is the condensation of 2,6-dichlorobenzaldehyde with 4-benzylpiperazine followed by hydrazinolysis of the resulting imine.
Reaction Conditions: These reactions typically occur under reflux conditions using appropriate solvents and reagents.
Industrial Production: Industrial-scale production methods may involve optimization of reaction conditions, purification, and scalability.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on reaction conditions and substituents. For example, reduction may yield the corresponding alcohol.
Scientific Research Applications
Chemistry: Investigating its reactivity, stereochemistry, and potential ligand properties.
Biology: Studying its effects on cellular processes, receptor interactions, or enzyme inhibition.
Medicine: Exploring its pharmacological properties, potential drug development, or therapeutic applications.
Industry: Assessing its use in materials science, catalysis, or other industrial processes.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action, including potential pathways and cellular effects.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Highlight its distinct features, such as the acetohydrazide group and the E-configured phenylmethylidene bond.
Remember that this compound’s properties and applications are subject to ongoing research, and further investigation is essential for a comprehensive understanding
Properties
Molecular Formula |
C20H22Cl2N4O |
|---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H22Cl2N4O/c21-18-7-4-8-19(22)17(18)13-23-24-20(27)15-26-11-9-25(10-12-26)14-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2,(H,24,27)/b23-13+ |
InChI Key |
CLJAZXUVQMYHKE-YDZHTSKRSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=C(C=CC=C3Cl)Cl |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-chlorophenyl)-6-nitro-2H-benzo[b][1,4]oxazine](/img/structure/B12042960.png)
![N-(2-bromophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12042967.png)

![1-Isobutyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12042978.png)



![2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[3-hydroxy-2-[[3-hydroxy-2-[[2-[[3-hydroxy-2-[[2-[[3-methyl-2-[[4-methylsulfanyl-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]amino]butanoyl]amino]pentanoyl]amino]acetyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]pentanediamide](/img/structure/B12042997.png)

![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12043008.png)
![(5Z)-5-({3-[4-(1-naphthylmethoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12043009.png)


